molecular formula C19H18O6 B14440348 2,3-Bis(acetyloxy)-6-(2-phenylethyl)benzoic acid CAS No. 75299-43-3

2,3-Bis(acetyloxy)-6-(2-phenylethyl)benzoic acid

Cat. No.: B14440348
CAS No.: 75299-43-3
M. Wt: 342.3 g/mol
InChI Key: SJROWRBVVWKRBH-UHFFFAOYSA-N
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Description

2,3-Bis(acetyloxy)-6-(2-phenylethyl)benzoic acid is an organic compound with a complex structure that includes both acetyloxy and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(acetyloxy)-6-(2-phenylethyl)benzoic acid typically involves the esterification of the corresponding benzoic acid derivative. The reaction conditions often include the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(acetyloxy)-6-(2-phenylethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted benzoic acid derivatives.

Scientific Research Applications

2,3-Bis(acetyloxy)-6-(2-phenylethyl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Bis(acetyloxy)-6-(2-phenylethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may play a role in the compound’s biological activity. Additionally, the phenylethyl group can interact with various receptors or enzymes, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroxybenzoic acid: Similar structure but lacks the acetyloxy and phenylethyl groups.

    2,3-Diacetoxybenzoic acid: Similar ester groups but lacks the phenylethyl group.

    6-(2-Phenylethyl)benzoic acid: Contains the phenylethyl group but lacks the acetyloxy groups.

Uniqueness

2,3-Bis(acetyloxy)-6-(2-phenylethyl)benzoic acid is unique due to the presence of both acetyloxy and phenylethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

75299-43-3

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

2,3-diacetyloxy-6-(2-phenylethyl)benzoic acid

InChI

InChI=1S/C19H18O6/c1-12(20)24-16-11-10-15(9-8-14-6-4-3-5-7-14)17(19(22)23)18(16)25-13(2)21/h3-7,10-11H,8-9H2,1-2H3,(H,22,23)

InChI Key

SJROWRBVVWKRBH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C(=C(C=C1)CCC2=CC=CC=C2)C(=O)O)OC(=O)C

Origin of Product

United States

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